tert-Butyl 4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperazine ring, introduction of the tert-butyl group, and subsequent functionalization of the pyridine ring. Common reagents used in these reactions include tert-butyl chloride, piperazine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions, leading to higher selectivity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridine-containing molecules. Examples include:
- tert-Butyl4-(4-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl4-(5-methylpyridin-2-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(tert-butylthio)-4-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of both tert-butyl and thioether groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C19H31N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl 4-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2S/c1-14-12-16(20-13-15(14)25-19(5,6)7)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h12-13H,8-11H2,1-7H3 |
InChI Key |
FWZKISNYPCZYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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